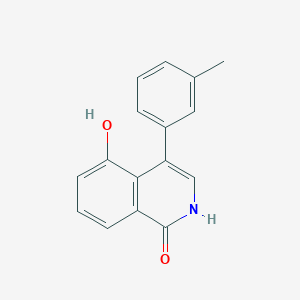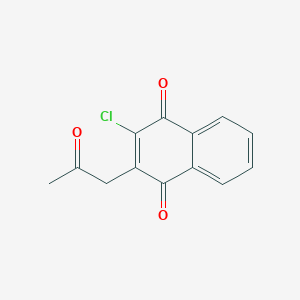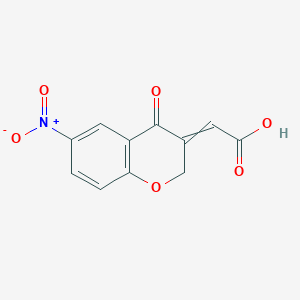
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzaldehyde derivatives and amines.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one: can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Reduction of the isoquinolinone ring or the hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation with bromine or chlorination with chlorine gas.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic ring.
科学的研究の応用
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one:
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action of 5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
類似化合物との比較
Similar Compounds
Isoquinolin-1(2H)-one: The parent compound without the hydroxyl and m-tolyl groups.
4-Phenylisoquinolin-1(2H)-one: Similar structure with a phenyl group instead of m-tolyl.
5-Hydroxyisoquinolin-1(2H)-one: Similar structure without the m-tolyl group.
Uniqueness
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one: is unique due to the presence of both the hydroxyl group at the 5-position and the m-tolyl group at the 4-position. These functional groups can significantly influence its chemical reactivity and biological activity, making it distinct from other isoquinolinone derivatives.
特性
CAS番号 |
656234-19-4 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
5-hydroxy-4-(3-methylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c1-10-4-2-5-11(8-10)13-9-17-16(19)12-6-3-7-14(18)15(12)13/h2-9,18H,1H3,(H,17,19) |
InChIキー |
JMEPOHJLVYEQIG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole](/img/structure/B11861436.png)










![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)

